molecular formula C12H13N3O2S B11513755 N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11513755
M. Wt: 263.32 g/mol
InChI Key: NCQREFNAHLWPJD-UHFFFAOYSA-N
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Description

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-ethoxyphenyl-1,3,4-thiadiazol-2-amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory and anticancer agent. The compound’s ability to inhibit specific enzymes and pathways makes it a candidate for drug development.

    Materials Science: The compound’s unique structural properties make it useful in the development of new materials, such as polymers and nanomaterials.

    Biological Studies: It is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets within cells. It can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways. The compound’s ability to bind to specific receptors and enzymes is crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethoxyphenyl)acetamide: Similar structure but lacks the thiadiazole ring.

    N-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide: Similar structure with a methoxy group instead of an ethoxy group.

    N-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.

Uniqueness

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the ethoxyphenyl and thiadiazole moieties. This combination imparts specific chemical and biological properties that are not observed in similar compounds. The thiadiazole ring, in particular, is known for its stability and ability to participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C12H13N3O2S

Molecular Weight

263.32 g/mol

IUPAC Name

N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C12H13N3O2S/c1-3-17-10-6-4-9(5-7-10)11-14-15-12(18-11)13-8(2)16/h4-7H,3H2,1-2H3,(H,13,15,16)

InChI Key

NCQREFNAHLWPJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C

Origin of Product

United States

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